4-(Aminomethyl)-1,3,3-trimethylindolin-2-one
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Overview
Description
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one is an organic compound that belongs to the class of indolinones It is characterized by the presence of an aminomethyl group attached to the indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3,3-trimethylindolin-2-one typically involves the reaction of 1,3,3-trimethylindolin-2-one with formaldehyde and ammonia or an amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the temperature is usually maintained between 50-100°C to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the carbonyl group of the indolinone to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,3,3-trimethylindolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The indolinone core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)indole: Shares the aminomethyl group but has a different core structure.
4-(Aminomethyl)benzoic acid: Contains a benzoic acid core instead of an indolinone.
4-Aminoquinolines: Known for their antimalarial activity, these compounds have a quinoline core.
Uniqueness
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one is unique due to its specific indolinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3,3-trimethylindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-12(2)10-8(7-13)5-4-6-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3 |
InChI Key |
VQNHVWFRZKNUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=C2N(C1=O)C)CN)C |
Origin of Product |
United States |
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